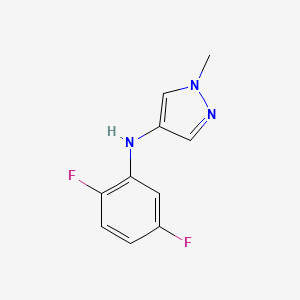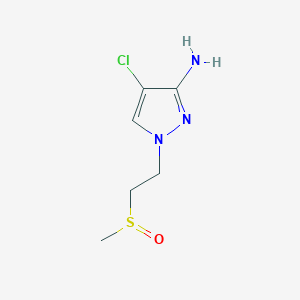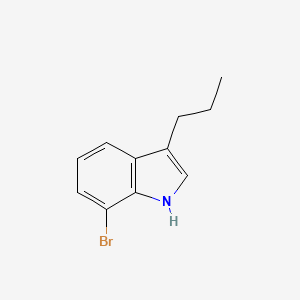![molecular formula C7H11ClN2O2S B13201237 [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride](/img/structure/B13201237.png)
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride typically involves the reaction of imidazole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding sulfonic acids and imidazole derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Mecanismo De Acción
The mechanism of action of [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar compounds to [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride include other imidazole derivatives such as:
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate: An ester of the anti-infection drug secnidazole.
1H- and 2H-indazoles: These compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C7H11ClN2O2S |
|---|---|
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
(3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)10-5-9-3-7(10)4-13(8,11)12/h3,5-6H,4H2,1-2H3 |
Clave InChI |
JJSCTISEKXHOFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=NC=C1CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


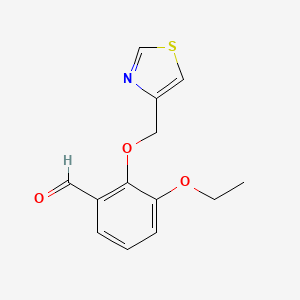


![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
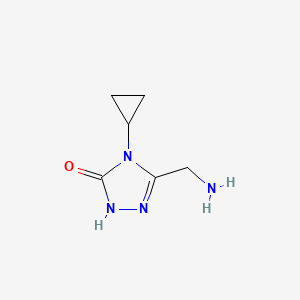
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)


![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)


